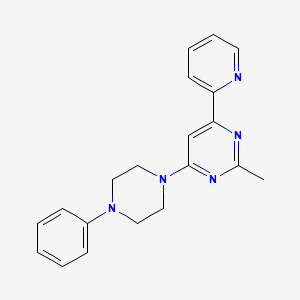

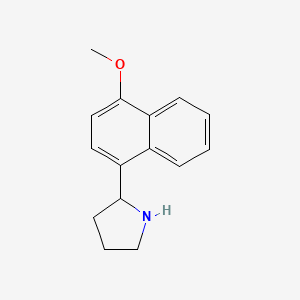

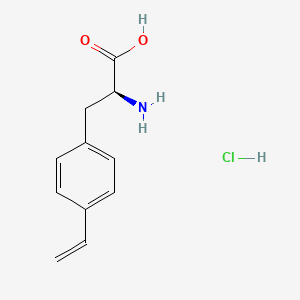

N-(3-(quinolin-8-yloxy)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural Aspects and Properties

Research on quinoline derivatives, including compounds similar to N-(3-(quinolin-8-yloxy)propyl)acetamide, has explored their structural characteristics and properties. For instance, studies have investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds demonstrate interesting host-guest chemistry, showing enhanced fluorescence emissions in certain states, which could be leveraged in materials science and sensing applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antitubercular Activities

Quinoline derivatives have shown promise in antimicrobial and antitubercular applications. For example, 2-(Quinolin-4-yloxy)acetamides are potent in vitro inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These compounds offer a potential pathway for the development of new treatments for tuberculosis, highlighting their significance in medicinal chemistry and pharmacology (Pissinate et al., 2016).

Luminescent Properties and Sensing Applications

The luminescent properties of quinoline-based compounds have been explored for potential applications in sensing and materials science. Aryl amide type ligands and their lanthanide complexes, including those based on quinoline, exhibit bright red fluorescence in solid state, which could be utilized in the development of luminescent materials and sensors (Wu et al., 2006).

Neuroprotection and Therapeutic Applications

Novel anilidoquinoline derivatives have demonstrated therapeutic efficacy in models of Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This suggests potential applications in developing treatments for viral encephalitis, further emphasizing the therapeutic potential of quinoline derivatives (Ghosh et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Mode of Action

It’s known that similar compounds can undergo reactions under certain conditions . For instance, in the presence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile can occur smoothly .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

Similar compounds have been found to be influenced by various environmental factors

properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAUQCLRHCYPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2535347.png)

![Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-](/img/structure/B2535352.png)

![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)